molecular formula C6H10N2O B1654518 (1,2-dimethyl-1H-imidazol-5-yl)methanol CAS No. 24021-93-0

(1,2-dimethyl-1H-imidazol-5-yl)methanol

Cat. No.: B1654518
CAS No.: 24021-93-0
M. Wt: 126.16 g/mol
InChI Key: CISHHWIYBOSLHY-UHFFFAOYSA-N
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Description

(1,2-dimethyl-1H-imidazol-5-yl)methanol (CAS#: 4589-66-6) is a chemical building block with a molecular formula of C6H10N2O and a molecular weight of 138.16 g/mol . This compound features a hydroxymethyl group attached to a 1,2-dimethylimidazole core, making it a versatile intermediate for synthetic organic and medicinal chemistry. Its primary research value lies in its application as a precursor for synthesizing more complex molecules. The imidazole ring is a key scaffold in coordination chemistry, often serving as a versatile N-donor ligand for designing metal-organic compounds . The hydroxymethyl group can be readily functionalized, enabling the construction of diverse compound libraries for biological screening. While specific biological data for this exact compound may be limited, imidazole derivatives are extensively investigated for their wide range of pharmacological properties. Related compounds and complex metal-organic structures derived from similar imidazole-based alcohols have demonstrated significant antimicrobial activity against various bacterial strains and exhibit antioxidant free-radical scavenging capacities . Furthermore, other 1,2-dimethylimidazole derivatives are being explored for their potential anticancer and antiviral activities, including as inhibitors of specific viral proteases . This makes this compound a valuable compound for researchers developing new therapeutic agents, functional materials, and catalysts. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

(2,3-dimethylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISHHWIYBOSLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307869
Record name (1,2-dimethyl-1H-imidazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24021-93-0
Record name NSC195980
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2-dimethyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1,2-Dimethyl-1H-imidazol-5-yl)methanol, a compound with the chemical formula C6H10N2OC_6H_{10}N_2O and CAS number 24021-93-0, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.

The compound is characterized by the following properties:

  • Molecular Weight : 142.16 g/mol
  • Melting Point : Not determined
  • Solubility : Soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Potential

Recent investigations have focused on the anticancer properties of imidazole derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound's activity was evaluated using the MTT assay, revealing a dose-dependent decrease in cell viability at concentrations ranging from 25 μM to 100 μM. The half-maximal inhibitory concentration (IC50) was calculated to be approximately 50 μM for certain cancer types .

Immunomodulatory Effects

The compound has been implicated in modulating immune responses. Studies suggest that it may influence cytokine production, particularly interleukin pathways associated with autoimmune conditions. By inhibiting IL-23 signaling, this compound could potentially reduce inflammation in models of autoimmune diseases such as multiple sclerosis and psoriasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cytokine Modulation : It appears to modulate cytokine levels, particularly IL-23 and IL-17, which are crucial in inflammatory responses.
  • Cell Cycle Arrest : Evidence suggests that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various imidazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated a higher potency against Gram-positive strains, with minimal inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Case Study 2: Cancer Cell Line Testing

In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Cell Line Concentration (µM) Viability (%)
MCF72575
MCF75050
MCF710030

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Comparisons

Table 1: Key Structural Analogues and Properties
Compound Name Substituents/R-Groups Key Properties/Applications References
(1,2-Dimethyl-1H-imidazol-5-yl)methanol -OHCH₂ at C5; -CH₃ at N1, C2 Ligand, precursor for drug synthesis
Dimetridazole -NO₂ at C5; -CH₃ at N1, C2 Antimicrobial agent; veterinary use
4-(1,2-Dimethyl-1H-imidazol-5-yl)piperidine oxalate Piperidine-oxalate at C5 Enhanced solubility; CNS drug candidate
12v (Thieno[2,3-b]pyridine derivative) -Sulfinyl, -thiazolyl groups 15-PGDH inhibitor; tissue repair
(1-Methyl-1H-imidazol-5-yl)methanol -OHCH₂ at C5; -CH₃ at N1 Histidine precursor; antioxidant
Key Observations:

Substituent Effects on Reactivity: The methanol group in this compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogues like Dimetridazole. This impacts solubility and binding affinity in biological systems . Nitro groups (e.g., in Dimetridazole) confer electrophilicity, making such compounds prone to redox reactions, which is critical for their antimicrobial activity .

Metabolic Stability :

  • The 1,2-dimethyl substitution hinders oxidative metabolism by cytochrome P450 enzymes, as methyl groups block common metabolic sites (e.g., C-H bonds adjacent to nitrogen) . This property is shared across analogues like 12v and 12w, enhancing their pharmacokinetic profiles .

Biological Activity: Thieno[2,3-b]pyridine derivatives (e.g., 12v, 12w) exhibit potent inhibition of 15-prostaglandin dehydrogenase (15-PGDH), a target in inflammatory and fibrotic diseases. The dimethylimidazole moiety likely contributes to target binding through hydrophobic interactions . Piperidine-oxalate derivatives (e.g., CAS: 1956366-06-5) demonstrate improved blood-brain barrier penetration, suggesting utility in CNS disorders .

Physicochemical and Pharmacological Profiles

Solubility and Lipophilicity

  • Methanol Derivatives: Higher water solubility due to the hydroxyl group, facilitating formulation in aqueous media.
  • Nitroimidazoles (e.g., Dimetridazole) : Greater lipophilicity enhances membrane permeability but may limit oral bioavailability .

Thermal and Spectral Data

  • NMR and MS Characterization : All analogues in and were confirmed via ¹H NMR and ESI-MS, with shifts reflecting substituent electronic effects (e.g., deshielding by nitro groups) .

Preparation Methods

Grignard Reagent-Mediated Hydroxymethylation

A widely cited approach involves nucleophilic addition using Grignard reagents to introduce the hydroxymethyl group. This method adapts protocols from related imidazole derivatives, such as (1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol:

Procedure :

  • Substrate Preparation : 1,2-Dimethyl-1H-imidazole is reacted with paraformaldehyde in anhydrous THF under nitrogen.
  • Grignard Addition : The intermediate imidazole-5-carbaldehyde is treated with methylmagnesium bromide (MeMgBr) at 0–5°C to form the secondary alcohol.
  • Purification : Crude product is isolated via silica gel chromatography (eluent: methanol/dichloromethane, 1:15 v/v), yielding ~65% pure product.

Key Advantages :

  • High regioselectivity due to the electron-withdrawing nature of the imidazole ring.
  • Scalability to multi-gram quantities.

Limitations :

  • Sensitivity to moisture necessitates strict anhydrous conditions.
  • Byproducts from over-addition require careful chromatographic separation.

Reductive Amination of Imidazole Derivatives

An alternative route employs reductive amination to construct the imidazole ring while introducing the hydroxymethyl group. This method mirrors strategies used in synthesizing fluorescent dyes:

Procedure :

  • Cyclization : Ethylenediamine reacts with α-ketoaldehyde derivatives in the presence of zinc chloride (ZnCl₂) at 80°C to form the imidazole core.
  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxymethyl moiety.
  • Methylation : Dimethyl sulfate (Me₂SO₄) introduces methyl groups at the 1- and 2-positions under basic conditions.

Typical Yields :

Step Yield (%) Purity (HPLC)
Cyclization 78 92
Reduction 85 95
Methylation 70 89

Challenges :

  • Competing side reactions during cyclization reduce overall efficiency.
  • Toxicity of dimethyl sulfate necessitates specialized handling.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase techniques for combinatorial libraries, leveraging Wang resin-bound intermediates:

Protocol :

  • Resin Functionalization : Wang resin is derivatized with Fmoc-protected imidazole precursors.
  • Hydroxymethylation : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine introduces the alcohol group.
  • Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Optimization Data :

  • Coupling Efficiency : >90% (monitored by ninhydrin test).
  • Purity Post-Cleavage : 88–92% (requires recrystallization from ethanol/water).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Grignard Addition 65 95 120 Moderate
Reductive Amination 55 89 95 High
Solid-Phase Synthesis 75 92 220 Low

Key Findings :

  • Grignard methods offer superior purity but higher costs due to reagent expenses.
  • Solid-phase synthesis excels in purity but is limited by resin costs and low scalability.

Challenges and Mitigation Strategies

Regioselectivity in Methylation

Uncontrolled methylation at non-target positions (e.g., N3 of imidazole) remains a critical issue. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) improves selectivity by sterically hindering undesired sites.

Oxidation of Hydroxymethyl Group

The -CH₂OH group is prone to oxidation during storage. Stabilization strategies include:

  • Lyophilization under argon.
  • Formulation with radical scavengers (e.g., butylated hydroxytoluene).

Applications and Derivatives

(1,2-Dimethyl-1H-imidazol-5-yl)methanol serves as a precursor for:

  • Metal-Organic Frameworks (MOFs) : Coordination with Zn²⁺ or Cu²⁺ yields porous materials for gas storage.
  • Antifungal Agents : N-Alkylation produces analogs with IC₅₀ values <1 μM against Candida albicans.

Q & A

Q. What are the established synthetic routes for (1,2-dimethyl-1H-imidazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, substituted imidazole derivatives can be synthesized via the tetrakis(dimethylamino)ethylene (TDAE) methodology, which facilitates the coupling of chloromethyl intermediates with carbonyl derivatives under mild conditions . Key parameters include solvent polarity (e.g., DMF or THF), temperature (typically 50–80°C), and catalyst selection (e.g., TDAE). Yields are optimized by controlling steric hindrance and electron-withdrawing substituents.
Synthetic Method Conditions Yield Range
TDAE-mediated couplingDMF, 60°C, 12h45–65%
Nucleophilic substitutionTHF, RT, 24h30–50%

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : The methyl groups on the imidazole ring appear as singlets (δ 2.3–2.5 ppm for ¹H; δ 25–30 ppm for ¹³C). The hydroxymethyl group shows a broad peak at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) are observed at m/z 157.1 (calculated for C₇H₁₂N₂O). Fragmentation patterns confirm the imidazole backbone .
  • IR : O–H stretching (3200–3400 cm⁻¹) and C–N/C=C vibrations (1600–1650 cm⁻¹) are diagnostic.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., bond lengths or angles) arise from approximations in density functional theory (DFT) models. Refinement using X-ray crystallography with SHELX software resolves these issues. For example, SHELXL refines occupancy and thermal parameters against high-resolution data, while ORTEP-III visualizes electron density maps . Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) ensures consistency.

Q. What strategies improve reaction yields when synthesizing derivatives with sensitive functional groups?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cross-coupling reactions .
  • Protecting Groups : Temporarily protect the hydroxymethyl moiety with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Q. How is the crystal structure of this compound determined using SHELX?

  • Methodological Answer :

Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å).

Use SHELXD for phase determination via direct methods.

Refine with SHELXL: Adjust anisotropic displacement parameters and validate via R-factor convergence (<5%) .

Generate ORTEP-3 diagrams to visualize molecular packing and hydrogen-bonding networks .

Q. How can computational docking studies predict the biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins. For example:
  • Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
  • Dock into the active site (e.g., cytochrome P450) using Lamarckian genetic algorithms.
  • Validate binding poses via MD simulations (AMBER force field) and compare with experimental IC₅₀ values .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/MeCN gradient).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for imidazole derivatives).
  • pH-Dependent Stability : Use phosphate buffers (pH 2–12) and track hydrolysis via UV-Vis (λ = 270 nm) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
(1,2-dimethyl-1H-imidazol-5-yl)methanol

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